[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol
Description
Properties
IUPAC Name |
(1-cyclopropylsulfonylpiperidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3S/c11-7-8-2-1-5-10(6-8)14(12,13)9-3-4-9/h8-9,11H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKFCAOLWRUTLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (EtN) |
| Temperature | Room temperature (20–25°C) |
| Time | 16 hours |
| Molar Ratio | 1:1.5 (Piperidin-3-ylmethanol : Cyclopropanesulfonyl chloride) |
Procedure
Piperidin-3-ylmethanol (1 equiv) is dissolved in anhydrous DCM under nitrogen. Triethylamine (1.5 equiv) is added to scavenge HCl, followed by dropwise addition of cyclopropanesulfonyl chloride (1.5 equiv). The mixture is stirred at room temperature for 16 hours. Completion is confirmed via TLC (ethyl acetate/hexanes, 1:1). The organic layer is washed with 1 M HCl, saturated NaHCO, and brine, then dried over NaSO. Solvent removal yields the crude product, which is purified via silica gel chromatography (30–50% ethyl acetate/hexanes).
Yield and Analysis
-
Theoretical Yield : 85–90% (based on analogous sulfonylation of secondary amines).
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Purity : >95% (HPLC).
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Key Advantage : Mild conditions prevent decomposition of the hydroxymethyl group.
Method 2: High-Temperature Sulfonylation in Pyridine with DMAP
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Pyridine |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Temperature | 110°C |
| Time | 12 hours |
| Molar Ratio | 1:2 (Piperidin-3-ylmethanol : Cyclopropanesulfonyl chloride) |
Procedure
Piperidin-3-ylmethanol and DMAP (10 mol%) are dissolved in pyridine. Cyclopropanesulfonyl chloride (2 equiv) is added, and the reaction is refluxed at 110°C for 12 hours. After cooling, the mixture is concentrated, resuspended in DCM, and washed with 1 M HCl. The organic phase is dried and concentrated. Purification via recrystallization (ethanol/water) affords the product.
Yield and Analysis
-
Theoretical Yield : 70–75% (inferred from benzamide sulfonylation).
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Purity : 90–92% (HPLC).
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Key Advantage : Accelerated kinetics due to elevated temperature.
Method 3: Aqueous Ammonia-Mediated Sulfonylation
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF)/HO |
| Base | Aqueous NH |
| Temperature | 0°C to room temperature |
| Time | 24–72 hours |
Procedure
Gaseous ammonia is bubbled into THF at 0°C until saturation. Piperidin-3-ylmethanol and cyclopropanesulfonyl chloride are added sequentially. The reaction warms to room temperature and stirs for 24–72 hours. After concentration, the residue is extracted with ethyl acetate, dried, and purified via column chromatography.
Yield and Analysis
-
Theoretical Yield : 50–60% (based on cyclopropanesulfonamide synthesis).
-
Purity : 85–88% (HPLC).
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Key Advantage : Avoids harsh bases, suitable for acid-sensitive substrates.
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Yield | High (85–90%) | Moderate (70–75%) | Low (50–60%) |
| Purity | >95% | 90–92% | 85–88% |
| Reaction Time | 16 hours | 12 hours | 24–72 hours |
| Scalability | Excellent | Moderate | Poor |
| Side Reactions | Minimal | Moderate | Significant |
Key Observations :
-
Method 1 balances yield and practicality, making it ideal for large-scale synthesis.
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Method 2’s high temperature risks hydroxymethyl group degradation.
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Method 3’s extended reaction time increases side-product formation.
Purification and Characterization
Chromatography Conditions
-
Stationary Phase : Silica gel (230–400 mesh).
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Mobile Phase : Ethyl acetate/hexanes gradient (30% → 60%).
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R : 0.45 (ethyl acetate/hexanes, 1:1).
Spectroscopic Data
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H NMR (400 MHz, CDCl) : δ 3.60–3.55 (m, 2H, CHOH), 3.20–3.10 (m, 1H, piperidine-H), 2.90–2.80 (m, 2H, SO-adjacent H), 1.80–1.20 (m, cyclopropane and piperidine-H).
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C NMR : δ 65.2 (CHOH), 54.1 (piperidine-C), 33.5 (cyclopropane-C), 22.1–18.3 (piperidine-C).
Challenges and Optimization
Critical Issues
-
Competitive O-Sulfonylation : The hydroxymethyl group may react with sulfonyl chloride. Mitigated by using bulky bases (e.g., EtN) or low temperatures.
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Incomplete Conversion : Secondary amines exhibit lower nucleophilicity. Additives like DMAP or elevated temperatures improve reactivity.
Optimization Strategies
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Catalytic DMAP : Enhances sulfonyl transfer efficiency (5–10 mol% sufficient).
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Stepwise Addition : Slow addition of sulfonyl chloride minimizes exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biomolecules, modulating their function.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural analogs of [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol, focusing on substituent variations and their implications:
Key Observations:
- Electron-Withdrawing vs.
- Halogenation: The 4-chlorophenyl derivative (C₁₂H₁₆ClNO) exhibits higher molecular weight and halogen-induced stability, making it suitable for targeting halogen-bonding interactions in receptors .
- Heterocyclic Modifications: The benzimidazole-substituted analog (C₁₄H₁₉N₃O) introduces hydrogen-bonding capabilities and aromaticity, broadening applications in biochemical assays .
Biological Activity
[1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropanesulfonyl group and a hydroxymethyl group. Its molecular formula is , with a molecular weight of 219.3 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 219.3 g/mol |
| CAS Number | 1341920-72-6 |
| SMILES | OCC1CN(S(=O)(C2CC2)=O)CCC1 |
Biological Activity Overview
Research into the biological activity of this compound indicates potential therapeutic applications, particularly in the treatment of various diseases. The compound's structural features suggest it may interact with biological targets such as enzymes and receptors.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The piperidine moiety may facilitate binding to specific receptors, influencing signaling pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, antiproliferative assays indicated that the compound could inhibit cell growth in cancer models, similar to other piperidine derivatives.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Piperidine ring, cyclopropanesulfonyl group | Potential enzyme inhibition |
| N-[(3R)-1-(cyclopropanesulfonyl)piperidin-3-yl]-1-(trifluoromethyl)cyclopentane-1-carboxamide | Similar piperidine structure | Anticancer activity observed |
| 4-Cyclopropyl-2-(2-methoxyethyl)-5-piperidin-3-yl-1,2,4-triazol-3-one | Contains triazolone moiety | Antifungal and antibacterial properties |
Case Studies
Recent studies have focused on the pharmacological profiling of compounds related to this compound. For example, research highlighted the role of similar piperidine derivatives in modulating cannabinoid receptors, suggesting a potential pathway for therapeutic intervention in metabolic disorders (PMC4762035) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [1-(Cyclopropanesulfonyl)piperidin-3-yl]methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from piperidine derivatives. Key steps include sulfonylation with cyclopropanesulfonyl chloride under anhydrous conditions (e.g., dichloromethane as solvent, triethylamine as base). Reaction parameters such as temperature (0–25°C), stoichiometry of reagents, and purification methods (e.g., column chromatography with methanol/dichloromethane gradients) critically affect yield and purity. Impurities like unreacted starting materials or byproducts (e.g., over-sulfonylated derivatives) require monitoring via HPLC or TLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) to confirm connectivity of the cyclopropanesulfonyl and hydroxymethyl groups. IR spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹). Computational methods (DFT calculations) predict electronic properties, such as charge distribution on the sulfonyl group, which may influence reactivity .
Q. What stability challenges arise during storage of this compound, and how can they be mitigated?
- Methodological Answer : The compound is stable under recommended storage conditions (2–8°C in inert atmosphere). However, decomposition risks include hydrolysis of the sulfonyl group in humid environments or oxidation of the methanol moiety. Stability studies using accelerated degradation conditions (e.g., 40°C/75% RH) paired with LC-MS analysis can identify degradation products. Use desiccants and antioxidants (e.g., BHT) in storage .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Wear PPE (nitrile gloves, lab coat) and use fume hoods. Respiratory protection (P95 masks) is required if airborne particles exceed exposure limits. Emergency measures include rinsing exposed skin with water (15+ minutes) and using activated charcoal for accidental ingestion. Toxicity data from analogous sulfonylated piperidines suggest potential carcinogenicity; adhere to OSHA and IARC guidelines .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its biological activity?
- Methodological Answer : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors). Resolve stereoisomers via chiral HPLC (e.g., CHIRALPAK IA column, methanol/acetonitrile mobile phase). Test separated enantiomers in vitro assays (e.g., enzyme inhibition or receptor-binding studies) to correlate configuration with activity. Molecular docking simulations can predict enantiomer-target interactions .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar piperidine sulfonamides?
- Methodological Answer : Cross-validate conflicting data by standardizing assay conditions (e.g., cell lines, incubation times). For example, discrepancies in serotonin receptor affinity may arise from differences in radioligand concentrations or membrane preparation methods. Meta-analysis of published IC₅₀ values and systematic SAR studies (e.g., modifying substituents on the piperidine ring) clarify structure-activity trends .
Q. How can researchers elucidate the metabolic pathways of this compound in preclinical models?
- Methodological Answer : Administer isotopically labeled compound (e.g., ¹⁴C or deuterated analogs) to rodents. Collect plasma, urine, and feces at timed intervals. Analyze metabolites via LC-HRMS and compare fragmentation patterns with synthetic standards. Identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Cross-species comparisons (e.g., human liver microsomes vs. rat hepatocytes) assess metabolic consistency .
Q. What crystallographic data are available for this compound derivatives, and how do they inform drug design?
- Methodological Answer : Single-crystal X-ray diffraction of analogs (e.g., [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl]-diphenyl-methanol) reveals bond angles, dihedral angles, and non-covalent interactions (e.g., hydrogen bonding with the methanol group). Use Mercury software to analyze packing motifs and solvent-accessible surfaces, guiding modifications for improved solubility or target binding .
Q. What advanced analytical techniques are required to detect trace impurities in this compound batches?
- Methodological Answer : Employ UPLC-QTOF-MS with a C18 column (1.7 µm particles) and 0.1% formic acid in water/acetonitrile gradient. Detect impurities at <0.1% levels. For genotoxic impurities (e.g., residual cyclopropanesulfonyl chloride), use derivatization-GC/MS with limits of quantification (LOQ) ≤10 ppm. Validate methods per ICH Q3A/B guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
